molecular formula C14H17NO3 B8676495 Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B8676495
M. Wt: 247.29 g/mol
InChI Key: HQCYCWOJYFKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-10-8-12(14(17)18-2)13(16)15(10)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

HQCYCWOJYFKSAV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of A-1 (7.2 g, 38.0 mmol) at −78° C. in THF (100 ml) was treated with 38.0 ml (76 mmol) of a 2.0 M solution of LDA in heptane/THF/ethylbenzene. After stirring for 30 minutes at −78° C., 6.85 g (76 mmol) of dimethyl carbonate was added and the solution was warmed to room temperature and allowed to stir for 6 hours. The reaction was quenched with 1M aqueous HCl and extracted three times with EtOAc. The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated by rotary evaporation. The residue was purified on silica gel with EtOAc in hexanes to provide a mixture of diastereomers A-2 as an amber oil. The mixture was carried through the following sequence without separation. Data for A-2: LC/MS rt=1.62 min; m/z (M+H)=248.0 found: 248.1 required.
Quantity
6.85 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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